molecular formula C12H13ClF3N B13851174 1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

Katalognummer: B13851174
Molekulargewicht: 263.68 g/mol
InChI-Schlüssel: RNERKDWGASPWOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound with the molecular formula C12H13ClF3N and a molecular weight of 263.69 g/mol . This compound is notable for its unique bicyclic structure, which includes a trifluoromethyl group attached to a phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves several steps. One common method includes the CuCl-mediated trifluoromethylcyclopropanation reaction of CF3CHN2 with corresponding cyclic enamides . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to its observed effects in biological systems .

Eigenschaften

Molekularformel

C12H13ClF3N

Molekulargewicht

263.68 g/mol

IUPAC-Name

1-[2-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(11)6-16-7-11;/h1-4,8,16H,5-7H2;1H

InChI-Schlüssel

RNERKDWGASPWOL-UHFFFAOYSA-N

Kanonische SMILES

C1C2C1(CNC2)C3=CC=CC=C3C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.